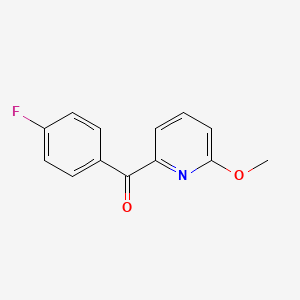

4-(2-Iodobenzoyl)isoquinoline

Overview

Description

Synthesis Analysis

Isoquinoline synthesis has been greatly developed recently . A palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provides isoquinolines in excellent yields . Other efficient approaches for the syntheses of isoquinolines include the reactions of pyrroline-2,3-diones with benzyne .Molecular Structure Analysis

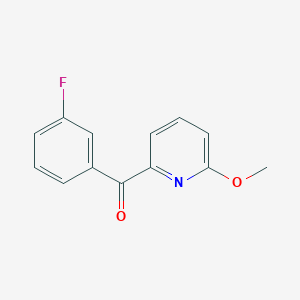

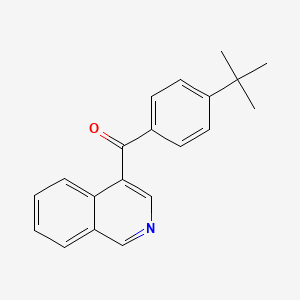

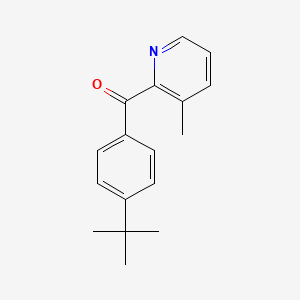

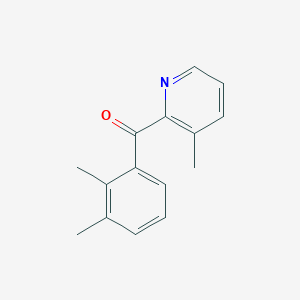

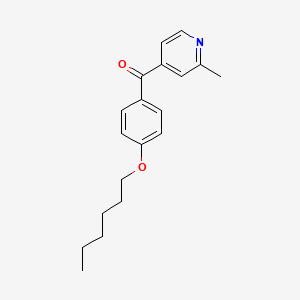

The molecular structure of 4-(2-Iodobenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

The general reaction of oxazoles with o-(trimethylsilyl)aryl triflates promoted by potassium fluoride and 18-crown-6-ether at room temperature provides a variety of functionalized isoquinoline compounds in moderate to good yields .Scientific Research Applications

Synthesis Techniques and Catalysis

- The compound is utilized in the synthesis of various chemical structures. For instance, a novel palladium-catalyzed three-component cascade process involving 2-iodobenzoyl chloride or methyl 2-iodobenzoate and primary aliphatic or aromatic amines is used to synthesize N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones (Grigg et al., 2002).

- Copper-catalyzed C(sp3)-S bond and C(sp2)-S bond cross-coupling with potassium sulfide have been used to synthesize isoquinoline-fused 1,3-benzothiazine scaffolds (Dang et al., 2017).

Antiproliferative Activities

- Some hexahydrobenzo[f]isoquinolines synthesized via iodine-catalyzed aza-Prins cyclization under metal-free conditions have shown moderate antitumor activities, indicating potential applications in cancer research (Figueiredo et al., 2013).

Intramolecular Electrophilic Cyclization

- Boron trifluoride etherate (BF3 x OEt2) has been reported to promote the synthesis of diarylhexahydrobenzo[f]isoquinoline, a process that includes ring contraction, chain elongation, and intramolecular electrophilic cyclization (Chang et al., 2010).

Metalation and Nucleophilic Addition Reactions

- The compound has been used in the synthesis of various isoquinoline derivatives through metalation and nucleophilic addition reactions, demonstrating versatility in organic synthesis (Collado et al., 1997).

Spectroscopic Properties and Optoelectronic Applications

- The spectroscopic properties of valence tautomers of certain isoquinolinone derivatives indicate potential applications in sensors and optoelectronic devices. These molecules exhibit dual fluorescence emission, with band positions and intensities varying according to the solvent (Craig et al., 2009).

Synthesis of Isoquinolines using Diels-Alder Reactions

- Isoquinolines have been synthesized through coupling of alkynylbenzaldehyde derivatives with cyanocarbene complexes, involving the formation of isobenzofuran followed by intramolecular Diels-Alder reaction (Ghorai et al., 2003).

Cascade Cycloisomerization

- Iodine promoted cascade cycloisomerization of 1-en-6,11-diynes provides an easy preparation method for tetrahydrobenzo[f]isoquinolines. This reaction system exhibits good functional-group applicability and scalability (Qiu et al., 2020).

Mechanism of Action

Target of Action

It is known that isoquinolines, a class of compounds to which 4-(2-iodobenzoyl)isoquinoline belongs, are often involved in interactions with various biological targets .

Mode of Action

Isoquinolines typically interact with their targets through various mechanisms, often leading to changes in cellular processes

Biochemical Pathways

Isoquinolines are known to influence several biochemical pathways, but the specific pathways influenced by this compound remain to be determined .

Future Directions

Biochemical Analysis

Biochemical Properties

4-(2-Iodobenzoyl)isoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with monoamine oxidase B (MAO-B), an enzyme responsible for the oxidative deamination of monoamine neurotransmitters. This compound acts as an inhibitor of MAO-B, thereby affecting the metabolism of neurotransmitters such as dopamine and serotonin . Additionally, it has been observed to interact with other proteins involved in cell signaling pathways, further modulating cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering the cellular response to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its inhibition of MAO-B involves binding to the enzyme’s active site, preventing the oxidation of neurotransmitters . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as neuroprotection and anti-cancer activity . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity increases significantly.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The primary metabolic pathway involves hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that are excreted from the body . These metabolic processes influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within tissues is influenced by its affinity for certain binding proteins, which facilitate its accumulation in specific organs, such as the brain and liver.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which affect its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules . Targeting signals and post-translational modifications play a crucial role in directing this compound to specific subcellular compartments, thereby influencing its biochemical and cellular effects.

Properties

IUPAC Name |

(2-iodophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO/c17-15-8-4-3-7-13(15)16(19)14-10-18-9-11-5-1-2-6-12(11)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTMPPVXESKXDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281401 | |

| Record name | (2-Iodophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-30-8 | |

| Record name | (2-Iodophenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Iodophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(1-(2-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone](/img/structure/B1392133.png)